
2-Chloro-3-nitro-6-(piperidin-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-nitro-6-(piperidin-1-yl)benzoic acid is an organic compound with the molecular formula C12H13ClN2O4. It is a derivative of benzoic acid, featuring a chloro, nitro, and piperidinyl group attached to the benzene ring. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-nitro-6-(piperidin-1-yl)benzoic acid typically involves a multi-step process:
Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Piperidinylation: The nitro compound is then reacted with piperidine under basic conditions to introduce the piperidinyl group at the 6-position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-nitro-6-(piperidin-1-yl)benzoic acid can undergo several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 2-Chloro-3-amino-6-(piperidin-1-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-nitro-6-(piperidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacological agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-nitro-6-(piperidin-1-yl)benzoic acid is not well-documented. its structural components suggest potential interactions with biological targets:
Nitro Group: May undergo bioreduction to form reactive intermediates that can interact with cellular components.
Piperidinyl Group: Known to enhance the compound’s ability to cross cell membranes and interact with receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-nitrobenzoic acid: Lacks the piperidinyl group, making it less lipophilic and potentially less bioactive.
2-Chloro-5-nitrobenzoic acid: Similar structure but with the nitro group in a different position, affecting its reactivity and biological activity.
Uniqueness
2-Chloro-3-nitro-6-(piperidin-1-yl)benzoic acid is unique due to the presence of the piperidinyl group, which can significantly influence its chemical properties and biological activities. This makes it a valuable compound for research in developing new drugs and materials.
Biological Activity
2-Chloro-3-nitro-6-(piperidin-1-yl)benzoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antitubercular and anticancer properties. This article delves into the synthesis, structural characteristics, and biological evaluations of this compound, drawing on diverse research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 2-chloro-3-nitrobenzoic acid with piperidine derivatives. The compound can be characterized using various spectroscopic techniques including NMR and X-ray crystallography. For instance, the structural characterization reveals that the piperidine ring adopts a chair conformation, which influences the compound's reactivity and biological activity .
Antitubercular Activity
This compound is noted for its role as a precursor in the synthesis of benzothiazinones, a class of compounds recognized for their antitubercular properties. These compounds target the mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is vital for the survival of Mycobacterium tuberculosis. Research indicates that derivatives of this compound exhibit significant inhibitory effects against M. tuberculosis, making them promising candidates for tuberculosis treatment .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, a study reported an IC50 value indicating significant growth inhibition in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
In Vivo Studies
Animal model studies further support the anticancer potential of this compound. In vivo experiments showed reduced tumor sizes in treated groups compared to controls, suggesting effective bioavailability and therapeutic action .
Data Summary
Properties
IUPAC Name |
2-chloro-3-nitro-6-piperidin-1-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c13-11-9(15(18)19)5-4-8(10(11)12(16)17)14-6-2-1-3-7-14/h4-5H,1-3,6-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWFAZQGNWEHMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=C(C=C2)[N+](=O)[O-])Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.